WZ-3146 (CAS 1214265-56-1) is a highly potent, pyrimidine-based irreversible tyrosine kinase inhibitor (TKI) that covalently binds to the Cys797 residue within the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). Developed specifically to overcome the T790M 'gatekeeper' mutation that confers resistance to first-generation TKIs, WZ-3146 demonstrates low-nanomolar potency against L858R/T790M and delE746_A750/T790M double mutants [1]. In procurement and assay design, it is primarily utilized as a benchmark reference standard for evaluating next-generation covalent inhibitors and as a highly selective chemical probe for deconvoluting mutant EGFR signaling pathways in oncology models .
Substituting WZ-3146 with generic first-generation EGFR inhibitors (e.g., gefitinib or erlotinib) fails fundamentally in T790M-positive models, as the bulky methionine substitution sterically blocks the binding of quinazoline-based reversible TKIs [1]. While other third-generation irreversible inhibitors like osimertinib or the closely related WZ4002 share a similar covalent mechanism, WZ-3146 possesses a distinct pyrimidine substitution pattern that yields a unique off-target profile, most notably its potent, recently characterized inhibition of the mitotic kinesin KIF4A [2]. Utilizing a generic in-class substitute eliminates the ability to leverage this specific dual EGFR/KIF4A activity, compromising assay reproducibility and preventing accurate pathway deconvolution when studying chromosomal instability or complex resistance mechanisms.
WZ-3146 was specifically engineered to inhibit the T790M gatekeeper mutation. In biochemical assays, WZ-3146 demonstrates an IC50 of 2-5 nM against the EGFR L858R/T790M double mutant, whereas first-generation reversible inhibitors like gefitinib are rendered virtually inactive (IC50 > 1 µM)[1]. This covalent binding to Cys797 allows WZ-3146 to maintain robust target engagement despite the steric hindrance caused by the methionine substitution .
| Evidence Dimension | Inhibitory Potency (IC50) against EGFR L858R/T790M |
| Target Compound Data | 2 - 5 nM |
| Comparator Or Baseline | Gefitinib (First-generation TKI) at > 1 µM |
| Quantified Difference | >200-fold increase in potency against the T790M double mutant |
| Conditions | In vitro kinase assay (ATP/NADH coupled assay system) |
Essential for selecting a probe capable of suppressing EGFR signaling in cell lines that have developed acquired resistance to first-generation TKIs.
A critical procurement metric for EGFR probes is their ability to spare wild-type (WT) EGFR, thereby reducing broad epithelial toxicity. WZ-3146 exhibits an IC50 of 66 nM against WT EGFR, compared to its 2-5 nM potency against mutant forms, yielding a >13-fold selectivity window. In contrast, older irreversible inhibitors like CL-387,785 potently inhibit WT EGFR at comparable or lower concentrations than mutant forms, leading to significant off-target cellular toxicity in baseline models[1].
| Evidence Dimension | Mutant vs. Wild-Type Selectivity Ratio |
| Target Compound Data | >13-fold selectivity for mutant EGFR over WT EGFR (IC50 66 nM) |
| Comparator Or Baseline | CL-387,785 (Older irreversible TKI) with poor WT selectivity |
| Quantified Difference | Significant reduction in WT EGFR inhibition relative to mutant target engagement |
| Conditions | In vitro kinase profiling and cellular viability assays |
Reduces confounding variables caused by wild-type EGFR inhibition, ensuring that observed phenotypic changes are driven by mutant-specific pathway suppression.
When evaluating the efficacy of signal transduction blockade, WZ-3146 demonstrates superior performance compared to earlier covalent inhibitors. In PC9 GR (E746_A750/T790M) cells, WZ-3146 completely inhibited EGFR, Akt, and ERK1/2 phosphorylation at significantly lower concentrations than CL-387,785 [1]. This enhanced intracellular efficacy allows for lower dosing regimens in complex cellular models, minimizing solvent-induced artifacts.
| Evidence Dimension | Inhibition of Akt and ERK1/2 phosphorylation |
| Target Compound Data | Complete inhibition at low nanomolar concentrations |
| Comparator Or Baseline | CL-387,785 requiring significantly higher concentrations for equivalent blockade |
| Quantified Difference | Achieves downstream signaling blockade at a fraction of the concentration required by CL-387,785 |
| Conditions | Immunoblotting of PC9 GR (E746_A750/T790M) cell extracts after 16 hours of treatment |
Enables researchers to use lower compound concentrations in cell-based assays, reducing the risk of non-specific toxicity and improving assay reproducibility.
Beyond its primary role as an EGFR inhibitor, recent pharmacological profiling has identified WZ-3146 as a potent small-molecule inhibitor of the mitotic kinesin KIF4A. In glioma cell models, WZ-3146 treatment directly downregulates KIF4A activity, inducing Caspase-3-mediated apoptosis and suppressing tumor progression [1]. This dual-targeting capability differentiates WZ-3146 from other third-generation EGFR inhibitors like osimertinib, which lack this specific anti-kinesin profile [2].
| Evidence Dimension | KIF4A-mediated apoptotic induction |
| Target Compound Data | Induces Caspase-3 activation and apoptosis via KIF4A inhibition |
| Comparator Or Baseline | Standard third-generation TKIs (e.g., Osimertinib) lacking KIF4A activity |
| Quantified Difference | Provides an orthogonal mechanism of action (mitotic disruption) alongside kinase inhibition |
| Conditions | In vitro glioma cell viability and apoptosis assays |
Makes WZ-3146 a uniquely valuable procurement choice for laboratories investigating KIF4A-driven chromosomal instability or dual-pathway vulnerabilities in oncology.
Due to its low-nanomolar potency against L858R/T790M and delE746_A750/T790M double mutants, WZ-3146 is the optimal reference standard for establishing baseline resistance profiles in NSCLC cell lines (e.g., NCI-H1975) prior to testing novel fourth-generation inhibitors [1].
Leveraging its unique off-target profile, WZ-3146 serves as a critical small-molecule probe for inhibiting KIF4A in glioma and hepatocellular carcinoma models, allowing researchers to study mitotic disruption and Caspase-3-mediated apoptosis independent of standard EGFR signaling [2].
WZ-3146's distinct pyrimidine scaffold and established Cys797 binding kinetics make it an essential comparator compound in structural biology and assay development workflows aiming to improve the wild-type selectivity window of new irreversible TKIs [1].